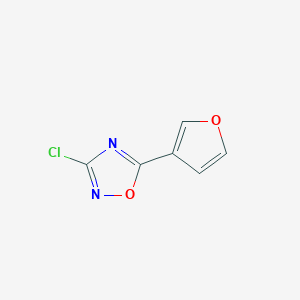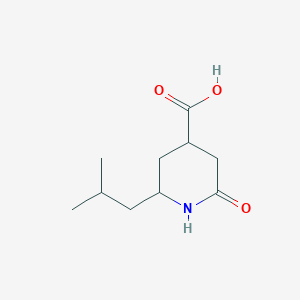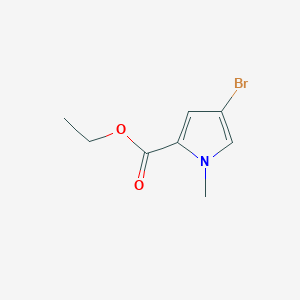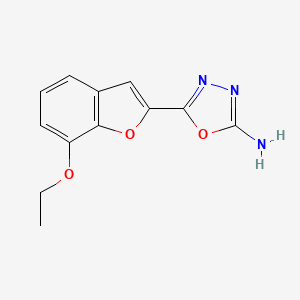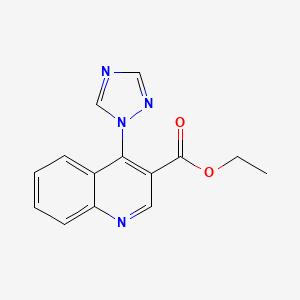
ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate
Descripción general
Descripción
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are known for their ability to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structures. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Mecanismo De Acción
Target of Action
Ethyl 4-(1H-1,2,4-triazol-1-yl)quinoline-3-carboxylate is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets through hydrogen bonds, leading to various pharmacological effects . For instance, some 1,2,4-triazole benzoic acid hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Indole derivatives are known to interact with a wide range of biological pathways due to their broad-spectrum biological activities . For example, some 1,2,4-triazole benzoic acid hybrids have been found to inhibit the proliferation of cancer cells, suggesting an impact on cell cycle regulation .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the molecule is known to improve pharmacokinetic properties, including bioavailability .
Result of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines . For instance, some 1,2,4-triazole benzoic acid hybrids have demonstrated cytotoxic effects against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-(1,2,4-triazol-1-yl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)11-7-16-12-6-4-3-5-10(12)13(11)18-9-15-8-17-18/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOJCAKWOYLFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)
amine hydrochloride](/img/structure/B1430087.png)
![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)
![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)
![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)
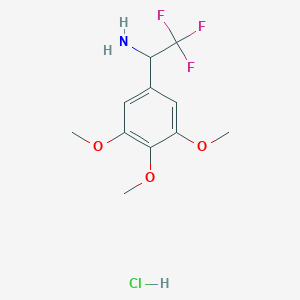
![3-Methoxy-2-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1430097.png)
![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1430098.png)
